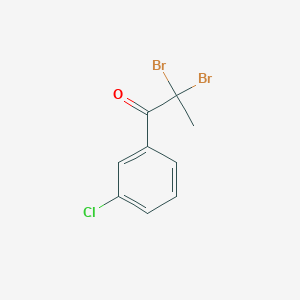
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one is a chemical compound with the molecular formula C9H7Br2ClO. It is known for its use in various chemical reactions and industrial applications. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one can be synthesized through the bromination of 1-(3-chlorophenyl)propan-1-one. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Debromination: The removal of bromine atoms to form less brominated derivatives.
Substitution: Replacement of bromine atoms with other functional groups.
Reduction: Conversion of the carbonyl group to an alcohol.
Common Reagents and Conditions
Debromination: Typically involves the use of reducing agents such as zinc in acetic acid.
Substitution: Common reagents include nucleophiles like thiols or amines.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Debromination: Formation of 1-(3-chlorophenyl)propan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2,2-dibromo-1-(3-chlorophenyl)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential use in drug development and as a reference standard in pharmaceutical research.
Industry: Employed in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,2-Dibromo-1-(3-chlorophenyl)propan-1-one involves its interaction with various molecular targets. The bromine and chlorine atoms in the compound can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(3-chlorophenyl)propan-1-one: Similar structure but with one less bromine atom.
1-(3-Chlorophenyl)propan-1-one: Lacks the bromine atoms, making it less reactive in certain reactions
Uniqueness
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and complex molecules .
Eigenschaften
Molekularformel |
C9H7Br2ClO |
|---|---|
Molekulargewicht |
326.41 g/mol |
IUPAC-Name |
2,2-dibromo-1-(3-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Br2ClO/c1-9(10,11)8(13)6-3-2-4-7(12)5-6/h2-5H,1H3 |
InChI-Schlüssel |
QUERXRKOSMDGLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


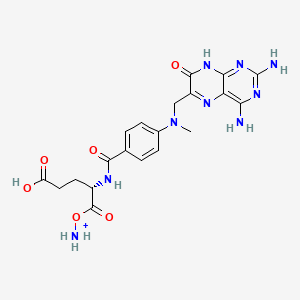
![2-Butan-2-yl-4-[4-[4-[4-[[2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13848838.png)

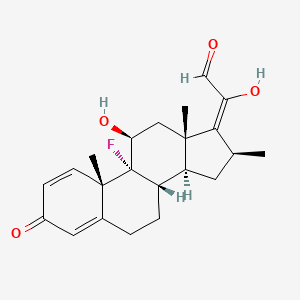
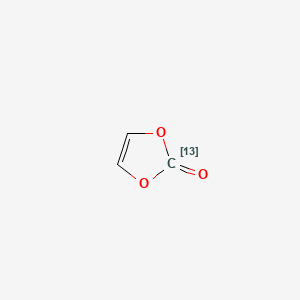
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride](/img/structure/B13848864.png)

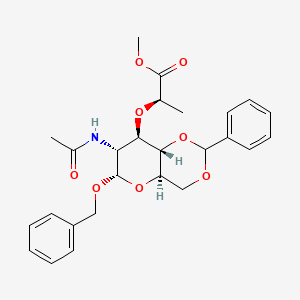
![methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13848887.png)

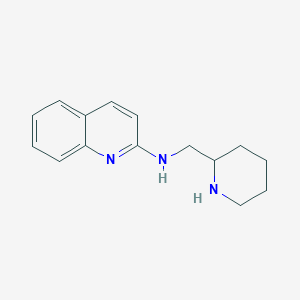
![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)
![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)

